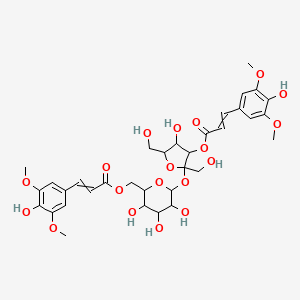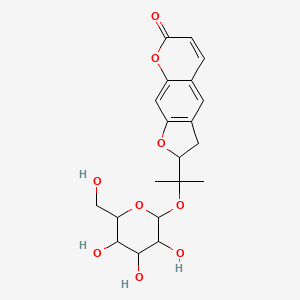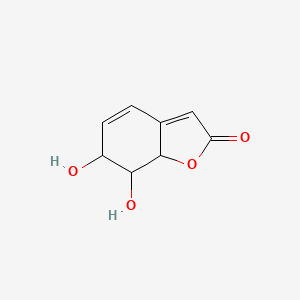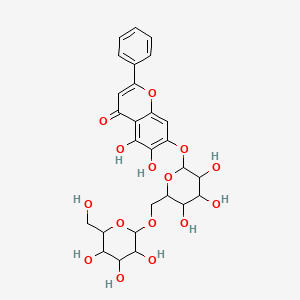
Oroxin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oroxin B is a complex flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and glycosidic linkages, contributing to its potential bioactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oroxin B typically involves several steps:
Starting Materials: The synthesis begins with basic flavonoid precursors, such as 2-phenylchromen-4-one derivatives.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid backbone using reagents like hydroxyl radicals or specific oxidizing agents.
Glycosylation: Attachment of sugar moieties (e.g., glucose) to the hydroxyl groups through glycosidic bonds. This step often employs glycosyl donors and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve:
Biotechnological Methods: Utilizing microbial or enzymatic systems to catalyze the glycosylation and hydroxylation steps.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, potentially forming dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the chromenone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., BF3), transition metal catalysts.
Major Products
Oxidized Derivatives: Quinones, hydroxylated products.
Reduced Derivatives: Dihydroflavonoids.
Substituted Products: Various substituted flavonoids depending on the reagents used.
科学研究应用
Chemistry
Antioxidant Studies: Due to its multiple hydroxyl groups, the compound is studied for its ability to scavenge free radicals and reduce oxidative stress.
Synthetic Intermediates: Used as a precursor or intermediate in the synthesis of more complex flavonoid derivatives.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit enzymes like xanthine oxidase, which is involved in oxidative metabolism.
Cell Signaling: Studied for its effects on cell signaling pathways, particularly those involved in inflammation and apoptosis.
Medicine
Anti-inflammatory: Potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.
Anticancer: Research into its cytotoxic effects on cancer cells and its ability to induce apoptosis.
Industry
Nutraceuticals: Incorporated into dietary supplements for its health benefits.
Cosmetics: Used in skincare products for its antioxidant and anti-aging properties.
作用机制
The compound exerts its effects through several mechanisms:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: Binds to the active sites of enzymes, inhibiting their activity.
Modulation of Signaling Pathways: Interacts with molecular targets in cell signaling pathways, affecting gene expression and protein activity.
相似化合物的比较
Similar Compounds
Baicalein: A flavonoid with a similar structure but lacking the glycosidic linkages.
Quercetin: Another flavonoid with multiple hydroxyl groups but different substitution patterns.
Kaempferol: Similar flavonoid structure with different hydroxylation and glycosylation patterns.
Uniqueness
Glycosidic Linkages: The presence of multiple glycosidic linkages distinguishes it from other flavonoids, potentially enhancing its solubility and bioavailability.
Hydroxylation Pattern: The specific pattern of hydroxylation contributes to its unique biological activities and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of Oroxin B, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLVXFWJCKKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
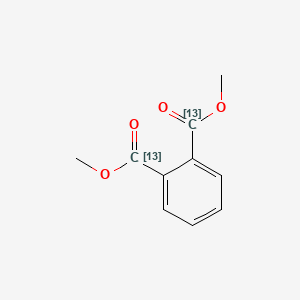
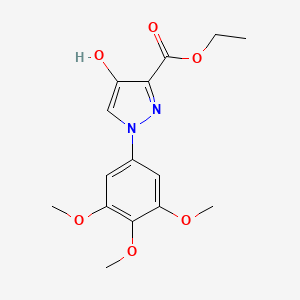
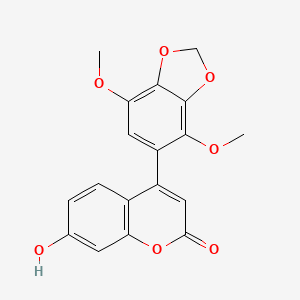
![5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1,3,6,8,10-pentaene-8,9-diamine](/img/structure/B8056275.png)
![4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B8056277.png)
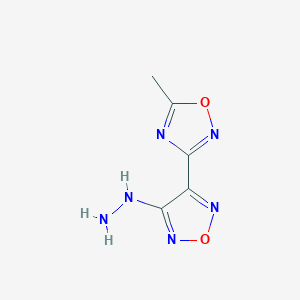
![4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one](/img/structure/B8056285.png)
![8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-](/img/structure/B8056292.png)
![2-methoxy-5-[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl acetate](/img/structure/B8056298.png)
![5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate](/img/structure/B8056303.png)
![4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B8056313.png)
